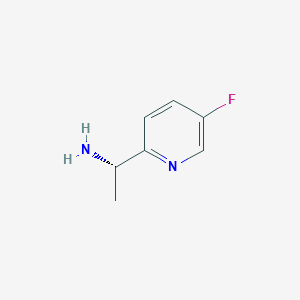

(S)-1-(5-Fluoropyridin-2-yl)ethanamine

概要

説明

“(S)-1-(5-Fluoropyridin-2-yl)ethanamine” is a chemical compound with the IUPAC name (S)-1-(5-fluoropyridin-2-yl)ethan-1-amine . It is available in two forms: as a dihydrochloride and as a liquid . The dihydrochloride form has a molecular weight of 213.08 g/mol , while the liquid form has a molecular weight of 140.16 g/mol .

Molecular Structure Analysis

The InChI code for the dihydrochloride form of “(S)-1-(5-Fluoropyridin-2-yl)ethanamine” is 1S/C7H9FN2.2ClH/c1-5(9)7-3-2-6(8)4-10-7;;/h2-5H,9H2,1H3;2*1H/t5-;;/m0…/s1 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

The dihydrochloride form of “(S)-1-(5-Fluoropyridin-2-yl)ethanamine” is a white to yellow solid that is stored at room temperature . The liquid form of the compound is also stored at room temperature . .科学的研究の応用

Synthesis and Pharmaceutical Applications

- Use in Synthesis of Pharmaceutical Intermediates : (S)-1-(5-Fluoropyridin-2-yl)ethanamine is utilized in the synthesis of key intermediates for pharmaceuticals. For example, it has been employed in the production of the JAK2 kinase inhibitor AZD1480, using immobilized amine transaminase from Vibrio fluvialis under flow conditions. This approach yielded optically pure (S)-1-(5-fluoropyrimidin-2-yl)ethanamine with high enantiomeric excess, showcasing its potential in the synthesis of complex pharmaceutical molecules (Semproli et al., 2020).

Chemical Synthesis and Modification

Development of Antimicrobial Agents : This compound is also significant in the development of antimicrobial agents. For instance, derivatives of 1-(1H-indol-3-yl)ethanamine, a related compound, have shown efficacy in restoring the antibacterial activity of ciprofloxacin against Staphylococcus aureus strains resistant to fluoroquinolones due to the overexpression of the NorA efflux pump (Héquet et al., 2014).

In Antifungal and Antibacterial Applications : Substituted 6-fluorobenzo[d]thiazole amides, synthesized from 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides, have displayed notable antibacterial and antifungal activities. These compounds' efficacy is comparable or slightly superior to standard medicinal substances like chloramphenicol and amphotericin B (Pejchal et al., 2015).

Applications in Material Science and Catalysis

- Use in Organic Chemistry and Material Science : This compound's derivatives have found applications in organic chemistry and material science. For example, the synthesis of bis[(trifluoromethyl)sulfonyl]ethyl-decorated heterocycles using related 2-(2-fluoropyridinium-1-yl) compounds has been reported, highlighting its utility in creating complex organic molecules and potentially useful materials (Almendros et al., 2018).

DNA Binding and Anticancer Research

- In DNA Binding and Anticancer Studies : The Cu(II) complexes of ligands similar to (S)-1-(5-Fluoropyridin-2-yl)ethanamine have been synthesized and investigated for their DNA binding and anticancer properties. These studies provide insights into the compound's potential applications in oncology and pharmacology (Kumar et al., 2012)

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do – continue rinsing), and P351 (Rinse cautiously with water for several minutes) .

特性

IUPAC Name |

(1S)-1-(5-fluoropyridin-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2/c1-5(9)7-3-2-6(8)4-10-7/h2-5H,9H2,1H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNKRMCSSVBSDNL-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=C(C=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=NC=C(C=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50582624 | |

| Record name | (1S)-1-(5-Fluoropyridin-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50582624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-(5-Fluoropyridin-2-yl)ethanamine | |

CAS RN |

905587-15-7 | |

| Record name | (1S)-1-(5-Fluoropyridin-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50582624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

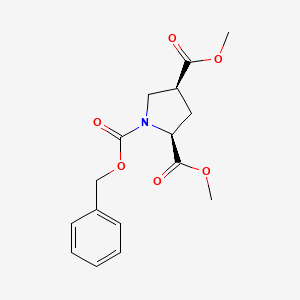

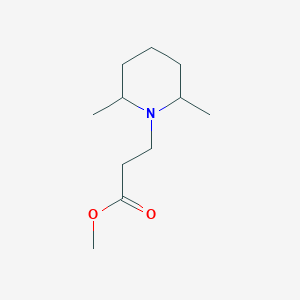

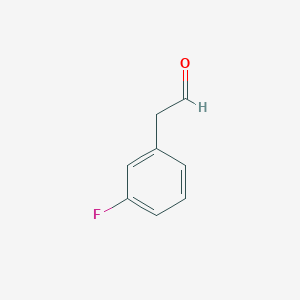

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(1-Piperazinylmethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1316166.png)

![Phosphonic acid, [[4-(trifluoromethyl)phenyl]methyl]-](/img/structure/B1316168.png)

![Methyl 3,4-dihydro-2H-benzo[1,4]oxazine-6-carboxylate](/img/structure/B1316180.png)

![(3',4'-Dichloro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1316181.png)